2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. One common method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C, which affords 2-substituted pyridines in good yields . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .Molecular Structure Analysis

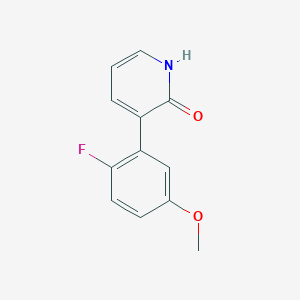

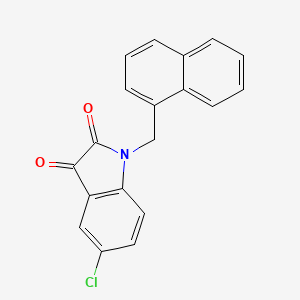

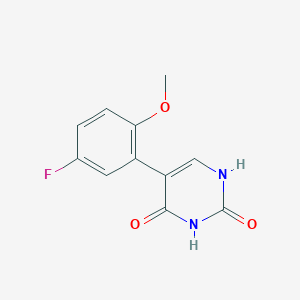

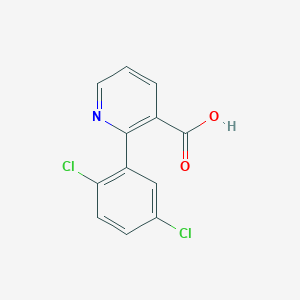

The molecular formula of 2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine is C12H9NO3, and its molecular weight is 215.20 g/mol. The structure of similar compounds can be viewed using computational methods .Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives are diverse. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . Other reactions include the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Scientific Research Applications

Psychotherapy Adjunct

2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine: shares structural similarities with entactogens like MDMA, which have seen a resurgence in interest as adjuncts to psychotherapy . This compound could potentially be investigated for its psychoactive properties and applications in treating conditions such as post-traumatic stress disorder (PTSD).

Pharmacological Research

In pharmacology, the compound’s structural relation to MDMA analogs suggests it could be used to study the inhibition of neurotransmitter transporters . This can provide insights into the pharmacological actions of structural analogues of MDMA and their potential therapeutic uses.

Biochemical Studies

The compound’s influence on insecticidal activity has been noted, particularly the importance of the 3-(3,4-methylenedioxyphenyl) group . This suggests applications in biochemical research related to agricultural chemicals and pest control.

Neuroscience

Given the compound’s structural relation to psychoactive substances, it may be used in neuroscience to study neuropharmacological mechanisms and neurotoxic risks associated with entactogenic drugs .

Organic Synthesis

2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine: can serve as a building block in organic synthesis. Its molecular framework could be incorporated into more complex molecules for the development of new organic compounds.

Safety and Hazards

The safety data sheet for a similar compound, 3-Hydroxy-2-(hydroxymethyl)pyridine hydrochloride, indicates that it causes skin irritation and serious eye irritation. Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12-9(2-1-5-13-12)8-3-4-10-11(6-8)16-7-15-10/h1-6H,7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFLGALTXNHDFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3-(3,4-methylenedioxyphenyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6285830.png)

![{2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate; 95%](/img/structure/B6285874.png)